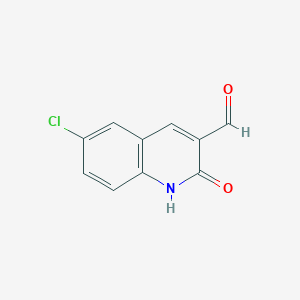

6-chloro-2-hydroxyquinoline-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLORNUIUVMGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501117 | |

| Record name | 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-44-2 | |

| Record name | 6-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73568-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 2 Hydroxyquinoline 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety at C3 Position

The aldehyde functional group at the C3 position is the primary center of reactivity for derivatization of the 6-chloro-2-hydroxyquinoline-3-carbaldehyde scaffold. It readily participates in condensation, cyclization, and other reactions, serving as a key building block for the synthesis of a wide array of fused and substituted heterocyclic systems.

Condensation reactions involving the aldehyde group are among the most fundamental transformations for this compound. These reactions typically involve the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N), known as an imine or azomethine.

The reaction of this compound with various primary amines leads to the formation of Schiff bases, also known as imines or azomethines. biointerfaceresearch.comresearchgate.net These compounds are synthesized through the condensation of the aldehyde with an amino compound. researchgate.net The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then eliminates a molecule of water to yield the imine. nih.gov These reactions are often catalyzed by acids or can proceed with gentle heating.

For instance, analogs such as 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) have been shown to react with substituted anilines in acetone (B3395972) to produce the corresponding N-phenylmethanimine derivatives. rsc.org This highlights the general reactivity of the quinoline-3-carbaldehyde system in forming these C=N linkages. rsc.org Schiff bases are versatile intermediates themselves and are widely used in coordination chemistry and for the synthesis of various bioactive molecules. researchgate.net

| Reactant | Conditions | Product Type |

|---|---|---|

| Primary Amines (e.g., substituted anilines) | Acetone, reflux | Imines (Schiff Bases) |

| Phenyl Hydrazine (B178648) | Natural surfactant | Hydrazone-based Schiff Base |

| 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Spectroscopic characterization | Schiff bases with dual heterocyclic rings |

The aldehyde moiety readily reacts with hydrazine and its derivatives to form hydrazones, and with thiosemicarbazide (B42300) to yield thiosemicarbazones. These reactions are specific types of condensation reactions that are crucial for creating ligands for metal complexes and as intermediates for further cyclizations. nih.gov

Hydrazone formation occurs through the condensation of the aldehyde with hydrazine hydrate. rsc.org The resulting 2-chloro-3-(hydrazonomethyl)quinoline can be further reacted to produce more complex structures. rsc.org

Thiosemicarbazones are synthesized by reacting the aldehyde with thiosemicarbazide, often in a refluxing alcoholic solvent like methanol. mdpi.com The 2-hydroxy (or its tautomeric 2-oxo form) quinoline-3-carbaldehyde reacts with thiosemicarbazide or its N-substituted derivatives to form the corresponding thiosemicarbazone in high yields. mdpi.com These derivatives are of significant interest due to their ability to act as chelating agents for metal ions. nih.gov

| Reactant | Conditions | Product Type |

|---|---|---|

| Hydrazine Hydrate | Refluxing ethanol | Hydrazone |

| Thiosemicarbazide | Refluxing methanol | Thiosemicarbazone |

| 4-Methyl-3-thiosemicarbazide | Refluxing methanol | N-methylthiosemicarbazone |

The aldehyde group at the C3 position, often in conjunction with the chloro or hydroxy substituent at the C2 position, serves as an anchor for constructing fused heterocyclic rings onto the quinoline (B57606) framework. These reactions typically proceed via an initial condensation or addition at the aldehyde, followed by an intramolecular cyclization.

The synthesis of the pyrazolo[3,4-b]quinoline ring system is a well-established derivatization of 2-chloroquinoline-3-carbaldehydes. ijartet.commdpi.com The reaction is typically carried out by condensing the aldehyde with hydrazine or a substituted hydrazine, such as phenylhydrazine (B124118) or p-methylphenylhydrazine hydrochloride. rsc.orgijartet.com

The mechanism involves two key steps. First, the aldehyde condenses with the hydrazine to form a hydrazone intermediate (a Schiff base). rsc.org This is followed by an intramolecular cyclization. The nitrogen from the hydrazone attacks the C2 carbon of the quinoline ring, leading to the displacement of the chloro group and the formation of the pyrazole (B372694) ring fused to the quinoline core. rsc.org This process results in the formation of the stable, aromatic pyrazolo[3,4-b]quinoline scaffold. ijartet.com

| Reactant | Conditions | Product |

|---|---|---|

| Phenyl hydrazine | Heating in nitrobenzene (B124822) with pyridine (B92270) catalyst | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline |

| p-Methylphenylhydrazine hydrochloride | Absolute ethanol, triethylamine, reflux | 1-(p-Methylphenyl)pyrazolo[3,4-b]quinoline |

| Hydrazine hydrate | Ethanol, reflux | 1H-Pyrazolo[3,4-b]quinoline |

The construction of a fused pyrrole (B145914) ring to form the pyrrolo[3,4-b]quinolinone system can also be achieved starting from the aldehyde. A notable method involves heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid in ethanol. rsc.orgnih.gov

The proposed mechanism for this transformation begins with the addition of the amino group of formamide to the aldehyde carbonyl. rsc.orgnih.gov This is followed by condensation to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. Subsequent intramolecular cyclization occurs via the elimination of an HCl molecule, where the nitrogen attacks the C2 position, leading to the formation of the fused five-membered lactam ring, yielding the 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one product. rsc.orgnih.gov This reaction provides an efficient route to this specific tricyclic heterocyclic system.

| Reactant(s) | Conditions | Product Type |

|---|---|---|

| Formamide, Formic acid | Ethanol, heating | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |

Cyclization Reactions to Fused Heterocyclic Systems

Oxetoquinoline Derivatization

Recent research has explored the derivatization of quinoline structures to form oxetoquinolines. While specific studies detailing the direct conversion of this compound to oxetoquinoline derivatives are not extensively documented, the general reactivity of the quinoline nucleus suggests potential pathways for such transformations. The formation of an oxetane (B1205548) ring typically involves a [2+2] cycloaddition reaction, often photochemically induced, between a carbonyl group and an alkene. Given the presence of the carbaldehyde group, photochemical reactions could potentially be employed to construct an oxetane ring fused to the quinoline core, although this remains an area for further investigation.

Reactions Involving the Chlorine Atom at C6 Position

The chlorine atom at the C6 position of the quinoline ring is a key functional group that enables a variety of synthetic modifications. Its reactivity is primarily exploited through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities by reacting this compound with various nucleophiles. For instance, reactions with amines, thiols, and alkoxides can lead to the corresponding 6-amino, 6-thio, and 6-alkoxy derivatives. These reactions are often facilitated by the electron-withdrawing nature of the quinoline ring system, which stabilizes the intermediate Meisenheimer complex. The reaction conditions for these substitutions typically involve heating the quinoline derivative with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. researchgate.net For example, 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde can be synthesized by heating 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole (B32235) in the presence of anhydrous potassium carbonate. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated quinolines. mdpi.comnih.govjocpr.com The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a particularly versatile method for the arylation or vinylation of the quinoline core at the C6 position. nih.govlibretexts.orgrsc.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. rsc.org For instance, the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids has been successfully employed to synthesize 4,6,8-triarylquinoline-3-carbaldehydes using a PdCl2(PPh3)2 catalyst with a PCy3 ligand and K2CO3 as the base in a dioxane-water mixture. nih.gov This demonstrates the feasibility of applying similar conditions to this compound to introduce various aryl or heteroaryl substituents at the C6 position, thereby accessing a wide array of novel derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Quinolines

| Halogenated Quinoline | Coupling Partner | Catalyst/Ligand | Base | Product |

| 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid | PdCl2(PPh3)2/PCy3 | K2CO3 | 4,6,8-triarylquinoline-3-carbaldehyde nih.gov |

| 3-bromo-4-trifloxyquinolin-2(1H)-one | Arylboronic acid | PdCl2(PPh3)2 | - | 4- and 3,4-substituted quinolin-2(1H)-ones nih.gov |

Reactions Involving the Hydroxyl Group at C2 Position

The hydroxyl group at the C2 position significantly influences the chemical properties and reactivity of the molecule, primarily through the phenomenon of tautomerism.

2-Hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 2-quinolone (or quinolin-2(1H)-one) form. researchgate.net This keto-enol tautomerism is a dynamic process where a proton migrates between the oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring. scienceinfo.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the quinoline ring. nih.govbeilstein-journals.org

In the case of 2-hydroxyquinolines, the keto (2-quinolone) form is generally the more stable tautomer. researchgate.net This has a profound impact on the reactivity of the molecule. The predominance of the 2-quinolone tautomer means that the "hydroxyl group" often reacts as part of an amide system rather than a simple enol. This can affect its nucleophilicity and its ability to participate in reactions such as etherification or esterification. The presence of the electron-withdrawing chloro and formyl groups on the ring can further influence the tautomeric equilibrium and the reactivity of the C2 position. The aromaticity of the two rings is generally higher in the OH tautomers compared to the NH tautomers. researchgate.net Theoretical calculations have shown that for some hydroxyquinolines, the energy difference between the hydroxyquinoline and quinolone forms can be significant. acs.org

Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org this compound, with its multiple reactive sites, is an excellent substrate for MCRs. researchgate.netzenodo.org

The aldehyde group at the C3 position is a key handle for initiating these reactions, often through initial condensation with a nucleophile to form an imine or a Knoevenagel adduct. This intermediate can then undergo further reactions with other components to build complex heterocyclic scaffolds. For example, one-pot three-component reactions involving 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and cyclic active methylene (B1212753) compounds have been developed to synthesize novel functionalized 4H-pyrano[2,3-b]quinoline and 1,4-dihydrobenzo[b] nih.govresearchgate.netnaphthyridine derivatives. zenodo.org These reactions often proceed under mild, organocatalytic conditions and provide access to diverse and complex molecular architectures in good to high yields. researchgate.net The versatility of 2-chloroquinoline-3-carbaldehydes as building blocks in MCRs highlights their importance in combinatorial chemistry and the synthesis of libraries of biologically relevant compounds. rsc.org

Metal Complexation and Chelation Studies of this compound

The inherent structural features of this compound, specifically the presence of oxygen and nitrogen heteroatoms and a reactive aldehyde group, make it a valuable precursor for designing versatile chelating agents. The derivatization of the carbaldehyde moiety, most commonly through condensation reactions to form Schiff bases, yields polydentate ligands capable of forming stable complexes with a variety of metal ions. These ligands and their subsequent metal complexes are of significant interest in coordination chemistry and materials science.

Design and Synthesis of Ligands for Transition Metal Ions (e.g., Cu(II), Zn(II), Co(II), Ni(II))

The primary strategy for converting this compound into a potent ligand for transition metals involves the synthesis of Schiff bases. This is typically achieved through the condensation reaction of the aldehyde group with a primary amine. The resulting imine or azomethine group (-C=N-) introduces an additional coordination site, enhancing the chelating ability of the molecule.

A notable example is the synthesis of the Schiff base ligand 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine. This ligand is synthesized through a condensation reaction between 2-chloroquinoline-3-carbaldehyde and hydrazine hydrate. orientjchem.org The reaction typically proceeds by refluxing the reactants in an ethanolic solution with a catalytic amount of acid. orientjchem.org The resulting Schiff base is a multidentate ligand capable of coordinating with metal ions through the nitrogen atoms of the quinoline rings and the azomethine groups.

The synthesis of metal complexes of this ligand with transition metals such as Cu(II), Co(II), and Ni(II) has been reported. orientjchem.org These complexes are generally prepared by reacting the Schiff base ligand with the corresponding metal salt (e.g., chloride or acetate (B1210297) salts) in a suitable solvent. The resulting metal complexes often exhibit distinct colors and physical properties compared to the free ligand, indicating the formation of coordination compounds. orientjchem.org

The versatility of the Schiff base synthesis allows for the introduction of various functional groups into the ligand structure by choosing different primary amines. This modular approach enables the fine-tuning of the ligand's electronic and steric properties, which in turn influences the coordination geometry and stability of the resulting metal complexes.

The table below summarizes the synthesis of a representative Schiff base ligand derived from a quinoline-3-carbaldehyde precursor and its subsequent complexation with transition metals.

| Reactant 1 | Reactant 2 | Resulting Ligand | Metal Ion | Resulting Complex |

|---|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine | Cu(II) | [Cu(L)Cl₂] |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine | Co(II) | [Co(L)Cl₂] |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine | Ni(II) | [Ni(L)Cl₂] |

Investigation of Binding Affinity with Metal Centers

The binding affinity and coordination mode of ligands derived from this compound with transition metal centers are investigated using a combination of spectroscopic and analytical techniques. These studies are crucial for understanding the structure and stability of the resulting metal complexes.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The C=N stretching vibration of the azomethine group in the free Schiff base ligand typically appears in the range of 1610-1645 cm⁻¹. orientjchem.orgnih.gov Upon complexation, this band often shifts to a lower or higher frequency, indicating the involvement of the azomethine nitrogen in coordination with the metal center. orientjchem.orgmdpi.com Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For instance, new bands observed in the 686-689 cm⁻¹ range in metal complexes of 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine have been assigned to M-N vibrations. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. The UV-Vis spectra of the complexes are generally different from that of the free ligand, with shifts in the absorption bands and the appearance of new bands in the visible region. These new bands are often attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are characteristic of the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy can be used to study the coordination of diamagnetic metal ions, such as Zn(II) and Cd(II). Upon complexation, the chemical shifts of the protons in the vicinity of the coordinating atoms (e.g., the azomethine proton) are expected to change. For Schiff base ligands derived from quinoline-3-carbohydrazide, the azomethine proton peak is the most affected upon complexation. mdpi.com

Structural and Analytical Characterization:

Elemental Analysis: Elemental analysis is used to determine the empirical formula of the metal complexes and to confirm the metal-to-ligand stoichiometry.

Molar Conductance Measurements: Molar conductivity measurements in a suitable solvent (e.g., DMSO or DMF) help to determine the electrolytic or non-electrolytic nature of the metal complexes. sysrevpharm.org

Magnetic Susceptibility Measurements: Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center and, consequently, the geometry of the complex.

The table below presents representative spectral data for a Schiff base ligand derived from 2-chloroquinoline-3-carbaldehyde and its transition metal complexes.

| Compound | Key IR Bands (cm⁻¹) (C=N stretch) | Key IR Bands (cm⁻¹) (M-N stretch) | UV-Vis λmax (nm) |

|---|---|---|---|

| 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine (Ligand) | ~1610 | - | - |

| Cu(II) Complex | ~1611 | ~687 | 201.58 |

| Co(II) Complex | ~1611 | ~687 | 385.53 |

| Ni(II) Complex | ~1581 | ~646 | 383.28 |

| Zn(II) Complex | ~1596 | ~686 | 343.06 |

These combined analytical and spectroscopic techniques provide a comprehensive understanding of the binding affinity and coordination behavior of ligands derived from this compound with various transition metal ions.

Computational and Theoretical Investigations

Quantum Mechanical Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic and geometric properties of molecules.

Non-Linear Optical (NLO) Properties and Related Theoretical Computations

The study of non-linear optical (NLO) properties investigates how a material's optical properties change under strong electromagnetic fields, which is crucial for applications in optoelectronics and photonics. Theoretical computations are used to predict key NLO parameters like dipole moment (μ) and first-order hyperpolarizability (β). Despite the interest in quinoline-based molecules for NLO applications, specific computed NLO data for 6-chloro-2-hydroxyquinoline-3-carbaldehyde is not documented in the reviewed sources.

While computational studies on various other substituted quinolines are prevalent, providing a general framework for how such analyses are conducted, the specific data required to construct a detailed article for this compound remains unpublished in the accessible scientific domain.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding orientation and affinity of this compound with specific protein targets. These studies help to understand the structural basis of the compound's potential inhibitory activity.

Prediction of Binding Affinity with Biological Targets

Molecular docking studies have predicted that this compound can bind effectively to the active site of Staphylococcus aureus dihydrofolate reductase (DHFR), an established target for antimicrobial agents. jocpr.com The binding affinity is estimated using a scoring function, which calculates the ligand-receptor interaction energies. A lower docking score generally indicates a higher binding affinity.

The docking of this compound into the active site of S. aureus DHFR (PDB ID: 3LAU) yielded a docking score of -7.301, suggesting a strong and favorable binding interaction. jocpr.com This predicted affinity provides a rationale for its potential as an antimicrobial agent by inhibiting this crucial bacterial enzyme.

Table 1: Predicted Binding Affinity of this compound

| Compound Name | Biological Target | PDB ID | Docking Score |

|---|---|---|---|

| This compound | Staphylococcus aureus Dihydrofolate Reductase (DHFR) | 3LAU | -7.301 |

Analysis of Hydrogen Bond Interactions and Binding Modes

The binding mode of this compound within the active site of S. aureus DHFR (3LAU) is stabilized by key molecular interactions, particularly hydrogen bonds. jocpr.com Analysis of the docked complex reveals that the compound orients itself to form a crucial hydrogen bond with the amino acid residue GLU211. jocpr.com

This specific interaction is significant as it anchors the molecule within the binding pocket of the enzyme. The 2D representation of the docking results illustrates that the hydroxyl group on the quinoline (B57606) ring likely acts as a hydrogen bond donor to the side chain of GLU211. jocpr.com This interaction, along with other potential van der Waals forces, defines the compound's binding mode and contributes to its predicted inhibitory activity against the enzyme. jocpr.com

Table 2: Hydrogen Bond Interactions for this compound

| Compound Name | Biological Target (PDB ID) | Interacting Amino Acid Residue | Interaction Type |

|---|---|---|---|

| This compound | S. aureus DHFR (3LAU) | GLU211 | Hydrogen Bond |

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) and Vibrational Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying the functional groups and characterizing the bonding framework of a molecule. researchgate.net The analysis of vibrational modes for quinoline (B57606) derivatives is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which aids in the precise assignment of observed spectral bands. dergipark.org.trresearchgate.net

For 6-chloro-2-hydroxyquinoline-3-carbaldehyde, the spectra are dominated by vibrations originating from the quinoline core, the aldehyde group, the hydroxyl/oxo group, and the chloro-substituent. The characteristic absorption band for the aldehyde C=O stretching vibration in related 2-chloroquinoline-3-carbaldehydes is typically observed in the FT-IR spectrum between 1680 and 1713 cm⁻¹. researchgate.netijsr.net The corresponding C-H stretching of the aldehyde group usually appears in the 2870-2930 cm⁻¹ region. researchgate.net

The quinoline ring itself gives rise to a series of complex vibrations. The C-H stretching modes of the aromatic rings are expected above 3000 cm⁻¹. dergipark.org.tr The in-plane C-H bending modes in aromatic compounds are generally found in the 1000–1300 cm⁻¹ range, while the out-of-plane bending modes appear between 750–1000 cm⁻¹. dergipark.org.tr The stretching vibrations of the C-Cl bond for a chloro-substituted quinoline are typically observed at lower wavenumbers, often in the 350-650 cm⁻¹ range. dergipark.org.tr The O-H stretching vibration of the 2-hydroxy tautomer would be expected as a broad band, typically in the 3200-3600 cm⁻¹ region, while the N-H stretch of the 2-oxo tautomer would also appear in a similar region. The C=O stretching of the quinolinone ring in the 2-oxo form contributes to the complexity of the spectrum in the 1650-1700 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Source |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | dergipark.org.tr |

| Aldehyde C-H Stretch | 2870 - 2930 | researchgate.net |

| O-H / N-H Stretch | 3200 - 3600 | General |

| Aldehyde C=O Stretch | 1680 - 1713 | researchgate.netijsr.net |

| Quinoline Ring C=C, C=N Stretches | 1450 - 1600 | ijsr.net |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | dergipark.org.tr |

| Aromatic C-H Out-of-Plane Bend | 750 - 1000 | dergipark.org.tr |

| C-Cl Stretch | 350 - 650 | dergipark.org.tr |

Modern analysis of vibrational spectra heavily relies on the correlation between experimentally obtained FT-IR and FT-Raman data and theoretical spectra generated from computational methods like DFT. nih.govresearchgate.net By calculating the vibrational frequencies of the optimized molecular geometry, a detailed assignment of each experimental band to a specific vibrational mode can be achieved. dergipark.org.tr

For quinoline derivatives, studies have shown a good correlation between experimental frequencies and scaled theoretical frequencies calculated using methods like B3LYP with a 6-311++G(d,p) basis set. dergipark.org.trnih.gov Such analyses for this compound would allow for the unambiguous assignment of mixed vibrational modes and provide a deeper understanding of the molecule's electronic structure and bonding. For instance, DFT calculations on the related molecule 6-chloroquinoline (B1265530) have successfully assigned complex C-H in-plane bending modes that are mixed with C-C and C-N stretching modes. dergipark.org.tr A similar approach would be essential to fully interpret the vibrational spectrum of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. uncw.edu It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, a key signal would be the aldehyde proton (CHO), which is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 10.0–10.6 ppm, due to the deshielding effect of the carbonyl group. researchgate.netijsr.net The aromatic protons on the quinoline ring would appear in the δ 7.0–9.0 ppm region. ijsr.net The proton at the C4 position is expected to be the most downfield of the ring protons due to the anisotropic effects of the adjacent aldehyde and the ring nitrogen. A broad singlet corresponding to the hydroxyl (OH) or amide (NH) proton would also be expected, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The most downfield signal would be the aldehyde carbon (CHO), typically appearing around δ 187-190 ppm. mdpi.com The carbon atoms of the quinoline ring would resonate in the δ 115–150 ppm range. researchgate.net The C2 carbon, bonded to both oxygen/nitrogen and chlorine, and the C6 carbon, bonded to chlorine, would have their chemical shifts significantly influenced by these electronegative substituents.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Reference Analogue |

|---|---|---|---|

| CHO | 10.5 - 10.6 | Singlet | ijsr.net |

| H4 | 8.6 - 8.8 | Singlet | ijsr.net |

| Aromatic-H (H5, H7, H8) | 7.2 - 8.2 | Multiplet/Doublet | ijsr.net |

| OH / NH | Variable | Broad Singlet | General |

| Carbon | Expected Chemical Shift (ppm) | Reference Analogue |

|---|---|---|

| CHO | 187 - 190 | mdpi.com |

| C2, C4, C4a, C6, C8a (Quaternary/Substituted) | 127 - 163 | researchgate.net |

| C3, C5, C7, C8 (Aromatic CH) | 121 - 135 | researchgate.net |

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) are used to definitively assign proton and carbon signals. A COSY spectrum would establish the coupling relationships between adjacent protons in the aromatic rings, while an HSQC or HMQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

While ¹H and ¹³C are the most commonly studied nuclei, NMR can be applied to other active nuclei. researchgate.net For halogenated compounds like this compound, ³⁵Cl NMR could theoretically provide information, but its utility is limited due to the chlorine nucleus's large quadrupole moment, which leads to very broad signals. Nitrogen NMR (¹⁴N or ¹⁵N) could also be employed to probe the electronic environment of the quinoline nitrogen atom, providing further structural detail. researchgate.net

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

For this compound (molecular formula C₁₀H₆ClNO₂), the nominal molecular weight is 207.61 g/mol . nih.gov HRMS would detect the monoisotopic mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ with high precision (calculated exact mass: 207.0087061 Da). nih.gov The presence of chlorine would be evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity approximately one-third that of the [M]⁺ peak, characteristic of a single chlorine atom.

Analysis of the fragmentation patterns in the mass spectrum provides structural information. For quinolinecarbaldehydes, a common fragmentation pathway involves the initial loss of the carbonyl group (CO, 28 Da). mdpi.com Further fragmentation would involve the decomposition of the quinoline ring system. Techniques like electrospray ionization (ESI) are commonly used to generate the parent ions for this class of compounds. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is characteristic of the chromophore system within the molecule. The extended π-conjugated system of the quinoline ring is the primary chromophore in this compound.

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π→π* and n→π* transitions. dergipark.org.tr For example, the parent 6-chloroquinoline shows absorption maxima around 280-320 nm. dergipark.org.tr The presence of the hydroxyl and carbaldehyde groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. nih.gov The exact position of the absorption maxima can be influenced by the solvent polarity. eurjchem.com Time-dependent density functional theory (TD-DFT) is often employed to theoretically predict the electronic absorption spectra and assign the observed bands to specific electronic transitions, providing a robust correlation between experimental and theoretical data. dergipark.org.treurjchem.com

Fluorescence Spectroscopy and Photophysical Properties

The photophysical properties of quinoline derivatives are of significant interest due to their potential applications in various fields, including materials science and medicinal chemistry. The study of this compound and related compounds provides a deeper understanding of the influence of substituents on their fluorescent behavior.

The absorption and emission spectra of quinoline-3-carbaldehyde derivatives are influenced by intramolecular charge transfer (ICT). nih.gov For instance, studies on analogous 4,6,8-triarylquinoline-3-carbaldehydes have shown that the electronic properties of substituents on the quinoline ring can modulate the energy of the π*-orbital, leading to shifts in the absorption and emission wavelengths. nih.gov

In related compounds, such as 4,6,8-triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylenes, the introduction of an amino group leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectra compared to their 3-carbaldehyde precursors. nih.gov This is attributed to the donor properties of the amino group, which lower the energy of the π*-orbital of the quinoline ring. nih.gov

Fluorescence emission spectra of related quinoline derivatives have been recorded in various solvents to understand the effect of solvent polarity on the photophysical properties. nih.govmdpi.com For example, the fluorescence emission spectra of certain 4,6,8-triarylquinoline-3-carbaldehyde derivatives were measured in chloroform (B151607) and a chloroform-methanol mixture. mdpi.com The presence of electron-donating groups, such as a 4-methoxyphenyl (B3050149) group, can lead to a red-shift in the emission wavelength, which is thought to be a result of hydrogen bonding between the substituent and the protic solvent. mdpi.com The fluorescence quantum yields can be affected by substituents that alter the electron density of the quinoline ring. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

The crystal structure of analogous compounds provides a template for understanding the solid-state packing and molecular geometry of this compound. For example, 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043) crystallizes in a monoclinic system. nih.gov The refinement of the crystal structure of such analogs typically results in low R-factors, indicating a good fit between the experimental and calculated structure factors. nih.govnih.gov

Below is a representative table of crystal data and refinement parameters for a related compound, 2-chloro-6-methylquinoline-3-carbaldehyde, which illustrates the type of information obtained from X-ray diffraction studies. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C11H8ClNO |

| Formula Weight | 205.63 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.944 (1) |

| b (Å) | 3.9210 (19) |

| c (Å) | 20.390 (2) |

| β (°) | 101.377 (15) |

| Volume (ų) | 465.9 (2) |

| Z | 2 |

| R-factor | 0.034 |

| wR(F²) | 0.089 |

The analysis of bond lengths, bond angles, and torsion angles from the crystal structures of similar quinoline derivatives reveals important structural details. In these molecules, the quinoline ring system is typically found to be nearly planar. nih.govnih.govnih.gov The formyl group, however, often shows a slight deviation from this plane.

For instance, in 2-chloro-6-methylquinoline-3-carbaldehyde, the quinolinyl fused-ring is almost planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å. nih.gov The formyl group is slightly bent out of this plane, as indicated by the C—C—C—O torsion angle of 13.5 (4)°. nih.gov Similarly, in 2-chloro-6-methoxyquinoline-3-carbaldehyde, the quinoline ring system is also planar (r.m.s. deviation = 0.0095 Å), with the formyl group exhibiting a slight out-of-plane bend. nih.gov In 2-chloroquinoline-3-carbaldehyde (B1585622), the quinolinyl fused ring system is planar with an r.m.s. deviation of 0.018 Å, and the formyl group is slightly bent out of the plane with a C—C—C—O torsion angle of 8.2 (3)°. nih.gov These structural features are likely to be conserved in this compound.

Exploration of Biological Activities

Antimicrobial Activity Investigations

The 2-hydroxyquinoline-3-carbaldehyde (B113261) core and its derivatives have been investigated for their potential to inhibit the growth of pathogenic microorganisms. ontosight.ai The presence of a chlorine atom at the C-6 position is often associated with enhanced biological potency. nih.govasm.org

In Vitro Studies Against Bacterial Pathogens (e.g., Gram-Positive and Gram-Negative Strains)

Derivatives of chloroquinoline-3-carbaldehyde have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies on related compounds, such as 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, show inhibitory effects against pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. rsc.orgresearchgate.net

For instance, Schiff bases synthesized from 2-chloro-quinoline-3-carbaldehyde derivatives were found to inhibit E. coli with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 μg/mL. researchgate.net In another study, various synthesized 7-chloroquinoline (B30040) analogs were screened against S. aureus, E. coli, P. aeruginosa, and Streptococcus pyogenes. researchgate.net A 7-chloro-2-ethoxyquinoline-3-carbaldehyde derivative (Compound 8 in the study) showed good activity against E. coli with an inhibition zone of 12.00 mm, while a 2,7-dichloroquinoline-3-carbonitrile (B119050) (Compound 5) was active against S. aureus and P. aeruginosa with inhibition zones of 11.00 mm. researchgate.net

These findings suggest that the chloro-substituted quinoline-3-carbaldehyde framework is a viable pharmacophore for antibacterial agents. The activity is generally more pronounced against Gram-positive bacteria, a phenomenon that may be attributed to differences in the bacterial cell wall structure. nih.govscienceopen.com

| Compound Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Schiff bases of 2-chloroquinoline-3-carbaldehyde | Escherichia coli | MIC | 25-50 µg/mL | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | Inhibition Zone | 12.00 ± 0.00 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.net |

| Bromo derivative of a 2-morpholinoquinoline | Bacillus spizizenii | High Activity | Not specified | rsc.org |

In Vitro Studies Against Fungal Pathogens

The antifungal potential of quinoline (B57606) derivatives has also been a subject of research. Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have exhibited moderate activity against the fungal pathogen Candida albicans. researchgate.net Similarly, other studies have reported the antifungal activity of related bromo-derivatives against species such as Aspergillus niger, Aspergillus brasiliensis, and Curvularia lunata. rsc.org These results indicate that the core quinoline structure, when appropriately substituted, can be a promising scaffold for the development of antifungal agents.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies provide crucial insights into how the chemical structure of a compound influences its biological activity. For the quinoline class, several structural features are known to be critical for antimicrobial efficacy.

Substitution at C-6: The incorporation of a halogen, such as fluorine or chlorine, at the C-6 position of the quinolone ring is a well-established strategy for enhancing antibacterial potency. asm.org Studies on 6-chloro-2-arylvinylquinolines demonstrated that the chlorine atom at the C-6 position was superior to fluorine or methoxy (B1213986) substituents for antiplasmodial potency, a finding that often correlates with general antimicrobial activity. nih.gov

The 2-Hydroxy Group: The presence of a hydroxyl group at the C-2 position (which exists in tautomeric equilibrium with the 2-oxo form) is a key feature. This group, in conjunction with the nitrogen atom in the quinoline ring, can act as a metal-chelating site, which is crucial for the mechanism of action. nih.gov

Substituents on Appended Rings: In studies of 8-hydroxyquinoline (B1678124) derivatives, it was found that grafting a benzene (B151609) ring with electron-donating substituents like chlorine resulted in good activity against both Gram-positive and Gram-negative bacteria. nih.govscienceopen.com Conversely, electron-withdrawing groups tended to lower the activity. nih.govscienceopen.com

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The primary mechanism of antimicrobial action for hydroxyquinolines is widely attributed to their ability to chelate metal ions. nih.govtandfonline.comnih.gov Compounds like 8-hydroxyquinoline are potent chelators of divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺), which are essential cofactors for many microbial enzymes involved in critical metabolic pathways. nih.govtandfonline.com

By binding to these metal ions, hydroxyquinoline derivatives can disrupt the normal function of metalloenzymes, leading to the inhibition of enzymatic activity and ultimately cell death. tandfonline.com The 2-hydroxyquinoline (B72897) scaffold, similar to the 8-hydroxyquinoline structure, possesses the necessary nitrogen and oxygen atoms to form stable chelate complexes with metal ions. nih.gov This disruption of metal homeostasis is a key component of its antimicrobial effect. The lipophilicity of the molecule also plays a role, as it facilitates passage through the microbial cell membrane to reach intracellular targets. tandfonline.com

Anticancer Activity Research

Beyond their antimicrobial properties, quinoline derivatives are extensively studied for their potential as anticancer agents, acting through various mechanisms such as kinase inhibition, apoptosis induction, and cell cycle arrest. nih.gov

Cytotoxic Effects on Cancer Cell Lines

The 2-hydroxyquinoline-3-carbaldehyde scaffold and its derivatives have shown potential anticancer properties by inhibiting the growth of cancer cells. ontosight.ai Numerous studies have evaluated the cytotoxic effects of related quinoline compounds against a panel of human cancer cell lines.

For example, hydrazone derivatives of quinoline-3-carbaldehyde have been investigated for their cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. nih.gov While many derivatives showed weaker activity than standard drugs, some compounds demonstrated promising activity against specific bacterial strains, suggesting a broad biological profile. nih.gov In another study, novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole (B28993) ring elicited significant cancer cell growth inhibitory effects, with IC₅₀ values in the range of 1.23–7.39 µM against pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cell lines. nih.gov

Notably, 8-hydroxy-2-quinolinecarbaldehyde demonstrated potent in vitro cytotoxicity against a range of human cancer cell lines, including Hep3B (hepatocellular carcinoma), with an IC₅₀ value of 6.25 µg/mL. nih.gov This highlights the potential of the hydroxy-quinoline carbaldehyde framework in oncology research.

| Compound Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(1H-benzotriazol-1-yl)-quinoline-3-carbaldehyde hydrazones | DAN-G (Pancreas), LCLC-103H (Lung), SISO (Cervical) | IC₅₀ | 1.23 - 7.39 µM | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | IC₅₀ (MTS₅₀) | 6.25 ± 0.034 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t (Breast), SaoS2 (Osteosarcoma) | IC₅₀ (MTS₅₀) | 12.5 - 25 µg/mL | nih.gov |

| Bis-quinoline derivative (2a) | HeLa (Cervical) | IC₅₀ | 0.14 µM | mdpi.com |

| Bis-quinoline derivative (2a) | HCT116 (Colon) | IC₅₀ | Submicromolar | mdpi.com |

Evaluation as Potential Drug Development Candidates

Derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have been identified as promising candidates for further drug development. Studies involving the synthesis of novel ester derivatives have highlighted their potential as valuable therapeutic agents. asianpubs.orgresearchgate.net The evaluation of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggests that these compounds may possess favorable pharmacokinetic profiles, a critical aspect in the early stages of drug discovery. asianpubs.orgresearchgate.net The adaptability of the 2-chloroquinoline-3-carbaldehyde core allows for the creation of diverse molecular libraries, enhancing the prospect of identifying compounds with desirable biological activities and drug-like properties. asianpubs.orgresearchgate.net

Studies as Aurora Kinase Inhibitors

Aurora kinases are crucial regulators of cell division, and their inhibition is a key strategy in cancer therapy. While the direct inhibitory activity of 6-chloro-2-hydroxyquinoline-3-carbaldehyde on Aurora kinases has not been specifically reported in the reviewed literature, the broader class of quinoline-based compounds has been explored for kinase inhibition. The development of targeted therapies often involves screening diverse chemical scaffolds, and the quinoline nucleus is a recognized pharmacophore in this context. Further investigation would be necessary to determine if this compound or its derivatives exhibit any activity towards Aurora kinases.

Antioxidant Activity Assessments

Other Investigated Biological Activities

Quinoline derivatives have been recognized for their potential anti-inflammatory effects. newsama.comrsc.orgnih.govresearchgate.net Inflammation is a complex biological response involved in various pathological conditions. The search for novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Although the quinoline scaffold is associated with anti-inflammatory properties, specific studies detailing the anti-inflammatory activity of this compound or its direct derivatives were not identified in the reviewed literature. newsama.comrsc.orgnih.govresearchgate.net

The quinoline core is famously present in several antimalarial drugs, such as chloroquine. nih.govraco.cat This has spurred extensive research into new quinoline-based compounds to combat drug-resistant strains of malaria. Studies on derivatives, such as 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines, have shown in vitro activity against Plasmodium falciparum. nih.gov While this highlights the potential of the chlorinated quinoline scaffold in antimalarial drug discovery, specific data on the antimalarial efficacy of this compound is not available in the surveyed literature.

One of the most promising areas of investigation for derivatives of this compound is in the field of antitubercular drug discovery. Several studies have demonstrated the potent activity of its derivatives against Mycobacterium tuberculosis. For instance, innovative hybrid compounds derived from 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide esters have shown noteworthy efficacy. researchgate.net The 6-chloro substitution on the quinoline ring has been identified as a key feature for enhanced inhibitory activity against M. tuberculosis H37Rv. nih.gov

Below is a table summarizing the in vitro antitubercular activity of some 6-substituted-2-chloroquinoline-3-carbaldehyde derivatives.

| Compound ID | Substitution | Target Organism | MIC (µg/mL) |

| 4a | Hydrazide Ester Derivative | M. tuberculosis | 6.25 researchgate.net |

| 4f | Hydrazide Ester Derivative | M. tuberculosis | 6.25 researchgate.net |

| 6a | Arylated Quinoline Carboxylic Acid | M. tuberculosis H37Rv | Not specified, but noted as the most inhibitory compound in its series. nih.gov |

Anti-HIV Activity

The quinoline nucleus is a key pharmacophore in the development of antiviral agents, with several derivatives showing notable activity against the Human Immunodeficiency Virus (HIV). While direct studies on this compound are limited, research on analogous quinoline derivatives provides significant insights into their potential anti-HIV efficacy. These compounds have been investigated for their ability to inhibit various stages of the HIV life cycle.

Quinoline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net These molecules bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity, thereby halting viral replication. nih.gov For instance, a series of synthesized quinoline derivatives demonstrated strong inhibitory activity against HIV-1 reverse transcriptase in molecular docking and dynamics simulations. researchgate.net One promising compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, was found to have prudent anti-HIV activity against both HIV-1 and HIV-2. nih.gov

Furthermore, certain quinoline derivatives function as HIV-1 integrase inhibitors. nih.gov The integrase enzyme is crucial for incorporating the viral DNA into the host cell's genome. By inhibiting this enzyme, these compounds prevent the establishment of a permanent infection. A novel series of HIV-1 integrase inhibitors featuring a quinoline subunit linked to an ancillary aromatic ring by functionalized spacers, such as amides, showed promising results in both in vitro and ex vivo assays. nih.gov Other research has focused on designing quinoline derivatives that inhibit the interaction between the HIV-1 Tat protein and the TAR RNA element, which is essential for viral gene expression. consensus.app

Additionally, hydroxyquinoline-polyamine conjugates have been synthesized and shown to be active against different HIV-1 strains, including those that are resistant to other drugs. These compounds are thought to block the entry of the virus into host cells. researchgate.net The development of quinoline-1,2,3-triazole-aniline hybrids has also been explored as a strategy to simultaneously target both HIV and Mycobacterium tuberculosis, a common co-infection. mdpi.com

Table 1: Anti-HIV Activity of Selected Quinoline Derivatives

| Compound Type | Mechanism of Action | Target HIV Strain(s) | Reference |

|---|---|---|---|

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | HIV-1, HIV-2 | nih.gov |

| Amide-linked quinoline derivatives | HIV-1 Integrase Inhibitor | HIV-1 | nih.gov |

| Hydroxyquinoline-polyamine conjugates | Viral Entry Inhibitor | HIV-1 LAV, HIV-1 BaL | researchgate.net |

| Quinoline-1,2,3-triazole–aniline (B41778) hybrids | Dual Anti-HIV and Antitubercular | Not specified | mdpi.com |

Antiprotozoal Activities

Derivatives of the quinoline scaffold have long been a cornerstone in the treatment of protozoal diseases, most notably malaria. Research has expanded to investigate their efficacy against a broader range of protozoan parasites, with chloroquinoline derivatives showing significant promise.

A new series of chloroquinoline-based chalcones demonstrated potent in vitro activity against Entamoeba histolytica, the parasite responsible for amoebiasis. Several of these compounds were found to be more active than the standard drug, metronidazole (B1676534). However, their activity against the chloroquine-sensitive strain of Plasmodium falciparum was relatively low. researchgate.net

In another study, chloroquinoline-acetamide hybrids were synthesized and screened for their antiprotozoal effects. These compounds exhibited promising activity against both E. histolytica and P. falciparum. Eleven of the synthesized compounds showed greater anti-amoebic activity than metronidazole. nih.gov

Further research into novel quinoline derivatives has revealed broad-spectrum antiprotozoal activity. researchgate.netuantwerpen.be Synthesized quinolines incorporating arylnitro and aminochalcone moieties were evaluated against a panel of trypanosomatid parasites. Several compounds displayed significant, submicromolar activity against Trypanosoma brucei rhodesiense (causative agent of sleeping sickness) and Trypanosoma brucei brucei, with high selectivity towards the parasites over human cells. researchgate.netuantwerpen.be Some derivatives also showed activity against Trypanosoma cruzi (Chagas disease) and Leishmania infantum (leishmaniasis). researchgate.netuantwerpen.be The structural design of these hybrids, combining the quinoline core with other pharmacologically active moieties, appears to be a successful strategy for developing potent and broad-spectrum antiprotozoal agents. uantwerpen.be

Table 2: Antiprotozoal Activity of Selected Chloroquinoline and Quinoline Derivatives

| Compound Type | Target Protozoan | Potency (IC50/EC50) | Reference |

|---|---|---|---|

| Chloroquinoline-based chalcones | Entamoeba histolytica | More active than metronidazole (IC50 = 1.46 μM) | researchgate.net |

| Chloroquinoline-acetamide hybrids | Entamoeba histolytica | IC50 values ranging from 0.41 to 1.80 μM | nih.gov |

| Arylnitro-aminochalcone-quinoline hybrids | Trypanosoma brucei rhodesiense | EC50 values of 0.19 - 0.8 μM | researchgate.netuantwerpen.be |

| Arylnitro-aminochalcone-quinoline hybrids | Trypanosoma brucei brucei | EC50 values of 0.4 - 1.4 μM | researchgate.netuantwerpen.be |

DNA Binding and Interaction Studies

The interaction of small molecules with DNA is a key mechanism for many therapeutic agents, particularly in the context of anticancer and antimicrobial drugs. The planar structure of the quinoline ring system makes it an ideal candidate for intercalating between the base pairs of the DNA double helix.

Studies on metal complexes of quinoline derivatives have provided detailed insights into their DNA binding properties. For example, copper(II) complexes with 2-oxo-quinoline-3-carbaldehyde Schiff bases were synthesized and their interaction with calf-thymus DNA (CT-DNA) was investigated. Experimental evidence from UV-vis absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements indicated that these complexes bind to DNA primarily through an intercalation mode.

Similarly, novel quinoline Schiff bases derived from 2-hydroxyquinoline-3-carbaldehyde and their metal complexes with Cu(II), Ni(II), Co(II), and Cd(II) have been studied for their DNA interaction. These studies often employ techniques like UV-visible titration, ethidium (B1194527) bromide displacement assays, and viscosity measurements to elucidate the binding mode and affinity. The general consensus is that the planar quinoline moiety inserts itself between the DNA base pairs, leading to stabilization of the DNA-ligand complex and potential disruption of DNA replication and transcription processes.

The binding affinity of these compounds to DNA is often quantified by the intrinsic binding constant (Kb). For instance, silver(I) complexes of quinoline functionalized Schiff bases showed a strong binding affinity with calf thymus-DNA, also via an intercalation mode. Such interactions are crucial as they can influence numerous biological processes in which DNA participates.

Synergistic Effects in Combination with Other Agents

The combination of therapeutic agents is a common strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. Quinoline derivatives have been shown to exhibit synergistic effects when used in combination with other therapeutic agents, particularly in the context of anti-HIV treatment.

Research has demonstrated that certain quinoline derivatives show synergy with other antiviral drugs, such as reverse transcriptase inhibitors (RTIs) and integrase strand transfer inhibitors. google.com This synergistic action makes them attractive candidates for inclusion in Highly Active Antiretroviral Therapy (HAART), the standard combination treatment for HIV infection. google.comnih.gov The combination of a quinoline compound with at least one other HIV therapeutic agent can result in a greater anti-HIV effect than the individual components administered alone. google.com This approach is also valuable for combating viruses that have developed resistance to existing drugs, suggesting that multitherapy involving quinoline derivatives could help circumvent emerging resistances. google.com

In the realm of antiprotozoal therapy, particularly for malaria, the combination of quinolines with other classes of antimalarials has been employed to enhance therapeutic outcomes and combat drug resistance. nih.gov The development of hybrid molecules, where a quinoline scaffold is chemically linked to another active pharmacophore (e.g., an antibacterial agent or another antimalarial), is a modern approach to achieve a synergistic or additive effect within a single molecule. nih.gov For example, hybrid compounds containing a 4-aminoquinoline (B48711) moiety and a cinnamoyl scaffold have shown potent antimalarial activity in vitro. nih.gov This strategy aims to overcome the limitations of simple combination therapy, such as potential drug-drug interactions. nih.gov

Applications in Advanced Materials Science

Utilization as Building Blocks for Organic Materials

Quinoline-3-carbaldehydes, including chlorinated derivatives, are recognized as valuable building blocks for the synthesis of a diverse array of heterocyclic systems. rsc.orgresearchgate.net The presence of the aldehyde group allows for facile condensation reactions with various nucleophiles, such as amines and hydrazines, to produce Schiff bases and other complex molecules. rsc.org These reactions are fundamental in creating larger, more complex organic structures. The chloro- and hydroxy- substituents on the quinoline (B57606) ring provide additional sites for chemical modification, enabling the fine-tuning of the resulting material's properties.

The general class of 2-chloroquinoline-3-carbaldehydes, to which the subject compound is closely related, serves as a precursor for a wide range of fused heterocyclic systems. rsc.orgrsc.org These quinoline-based structures are integral to the development of novel organic materials due to their inherent chemical stability and versatile reactivity. researchgate.net The reactivity of the aldehyde and the potential for substitution at the chlorine position are key to its utility as a versatile synthon in organic synthesis. rsc.org

Research into Photoelectronic Properties

Derivatives of quinoline-3-carbaldehyde are actively investigated for their potential in photoelectronic applications. The quinoline framework itself can act as an electron-acceptor unit. nih.gov When combined with electron-donating groups through a π-conjugated system, it can form donor-π-acceptor (D-π-A) molecules. These types of molecules are known to exhibit intramolecular charge transfer (ICT), a crucial characteristic for photoelectronic materials. nih.govmdpi.com

Research on related compounds, such as 4,6,8-triarylquinoline-3-carbaldehydes, has shown that the absorption and emission spectra can be tuned by altering the substituents on the quinoline core. mdpi.comresearchgate.net For instance, the introduction of aryl groups via cross-coupling reactions on a halogenated quinoline-3-carbaldehyde scaffold leads to compounds with distinct photophysical properties. mdpi.com The fluorescence and absorption characteristics of these derivatives are sensitive to solvent polarity, which is indicative of their potential in sensing and electronic devices. researchgate.net

Table 1: Photophysical Data for Selected Quinoline-3-carbaldehyde Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|

| 4,6,8-triphenylquinoline-3-carbaldehyde | Chloroform (B151607) | 284 | 473 |

| 4-phenyl-6,8-di(4-fluorophenyl)quinoline-3-carbaldehyde | Chloroform | 283 | 479 |

| 4-phenyl-6,8-di(4-methoxyphenyl)quinoline-3-carbaldehyde | Chloroform | 291 | 511 |

Data synthesized from studies on related quinoline-3-carbaldehyde derivatives. researchgate.net

Exploration in Optoelectronic Materials

The inherent fluorescent properties of polyarylquinolines make them suitable as emitting chromophores. nih.gov Quinoline-based compounds are considered important components in the development of optoelectronic materials. nih.gov The ability to create D-π-A systems using the quinoline-3-carbaldehyde scaffold is a key strategy in designing materials for optoelectronics. These materials can find applications in devices like organic light-emitting diodes (OLEDs). nih.gov The electron-deficient nature of the quinoline ring system is a valuable feature for designing materials with specific electronic properties. mdpi.com

Development of Nonlinear Optical (NLO) Polymers

The quinoline moiety can also serve as a π-conjugated bridge in nonlinear optical (NLO) polymers. nih.gov NLO materials are capable of altering the properties of light that passes through them and are essential for technologies like optical communications and data processing. illinois.edubohrium.com The development of NLO materials often focuses on molecules with large hyperpolarizabilities, which are enhanced by features like intramolecular charge transfer. illinois.edu Organometallic compounds and polymers incorporating π-conjugated systems, for which quinoline derivatives are suitable building blocks, have shown promise in this area. nih.govillinois.edu Theoretical studies on related molecules, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have been conducted to evaluate their NLO properties, suggesting that the quinoline framework is a promising scaffold for NLO materials. eurjchem.com

Applications as Dyes and Fluorescent Probes

The quinoline core is a well-known fluorophore, with quinine (B1679958) being a classic example. nih.gov Derivatives of quinoline are widely used in the design of fluorescent probes and dyes. nih.gov These molecules can change their fluorescence properties in response to their environment or upon binding to a specific target. nih.gov The aldehyde group on 6-chloro-2-hydroxyquinoline-3-carbaldehyde is a convenient handle for attaching other molecular components to create sophisticated probes for detecting various analytes and for applications in cellular imaging. rsc.org

Quinoline derivatives have been successfully employed in the design of fluorescent sensors for various ions. researchgate.net For instance, 8-hydroxyquinoline (B1678124) has been incorporated into probes for detecting metal ions like Cd²⁺ and Hg²⁺. rsc.orgresearchgate.net A notable application is in the detection of anions, such as fluoride (B91410) (F⁻). One strategy for fluoride detection involves a ligand exchange mechanism. A fluorescent complex is formed between a metal ion (like Zr(IV)) and a quinoline-based ligand. nih.govresearchgate.net In the presence of fluoride ions, the quinoline ligand is displaced, leading to a change in the fluorescence signal, typically a decrease in intensity (quenching). nih.govresearchgate.net This allows for the sensitive and selective detection of fluoride ions in aqueous media. nih.gov

Table 2: Example of a Quinoline-Based Fluoride Sensing System

| System | Analyte | Mechanism | Observable Change | Detection Limit |

|---|---|---|---|---|

| 8-hydroxyquinoline-Zr(IV)-EDTA complex | Fluoride Ion (F⁻) | Ligand Exchange | Decrease in fluorescence intensity | 12 ppb |

Based on a study of a related quinoline compound. nih.gov

Role as Catalysts and Polymer Stabilizers

While direct evidence for this compound as a catalyst is limited, related quinoline structures are used in catalysis. For example, coordination polymers incorporating quinoline derivatives can act as heterogeneous catalysts in organic reactions like the Knoevenagel condensation. acs.org The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, forming metal-organic frameworks or coordination polymers that possess catalytic activity. acs.org The functional groups on the this compound molecule could be utilized to anchor it to polymer supports or to synthesize more complex ligand systems for catalysis. The general antioxidant properties noted in some quinoline derivatives also suggest a potential, though less explored, role as stabilizers in polymeric materials. researchgate.net

Applications in Analytical Chemistry (e.g., Metal Sensing, Spectrophotometric Assays)

A significant area of application for this compound lies in the field of analytical chemistry, particularly in the development of fluorescent sensors for metal ion detection. The carbaldehyde group provides a reactive site for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). These Schiff base derivatives of this compound have been shown to exhibit notable fluorescence properties that can be modulated by the presence of metal ions.

Detailed research has been conducted on a series of Schiff bases synthesized from 2-hydroxy-6-chloro-3-formylquinoline. researchgate.net The fluorescence properties of these Schiff bases and their complexes with Zinc (Zn(II)) and Copper (Cu(II)) have been investigated, highlighting their potential as chemosensors. researchgate.net

The formation of a complex between the Schiff base ligand and a metal ion can lead to a change in the fluorescence signal, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ). This change in fluorescence intensity or wavelength upon binding with a specific metal ion forms the basis of a selective and sensitive detection method.

The following table summarizes the synthesized Schiff bases from this compound and their investigation as potential fluorescent sensors for metal ions.

| Schiff Base Derivative | Reactant with this compound | Metal Complexes Studied | Application Investigated |

| SB01 | 4-fluoroaniline | Zn(II), Cu(II) | Fluorescence Properties |

| SB02 | 3-chloro-2-fluoroaniline | Zn(II), Cu(II) | Fluorescence Properties |

| SB03 | 2-(trifluoromethyl)aniline | Zn(II), Cu(II) | Fluorescence Properties |

| SB04 | 3-(trifluoromethyl)aniline | Zn(II), Cu(II) | Fluorescence Properties |

| SB05 | 4-amino-2-(trifluoromethyl)benzonitrile | Zn(II), Cu(II) | Fluorescence Properties |

This table is based on the research conducted by Mandewale et al. (2015). researchgate.net

The study of these compounds opens the door for the development of tailored spectrophotometric and fluorometric assays for the detection of various metal ions in environmental and biological samples. The selectivity of these Schiff base sensors can be further tuned by modifying the substituent on the aniline (B41778) ring, allowing for the design of probes for specific target metal ions.

Q & A

Q. What are the standard synthetic protocols for preparing 6-chloro-2-hydroxyquinoline-3-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves activating a formyl group using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Key steps include:

- Reagent Ratios : A 7:1 molar ratio of POCl₃ to DMF is recommended to ensure efficient formylation .

- Temperature Control : Heating at 353 K for 15 hours maximizes yield while minimizing side reactions .

- Purification : Recrystallization from a petroleum ether/ethyl acetate mixture improves purity . Optimization involves adjusting solvent polarity and reaction time to address steric hindrance from the chloro and hydroxy substituents.

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Hygroscopicity : Store in a desiccator under inert gas (e.g., N₂) to prevent hydrolysis of the aldehyde group .

- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as related quinoline derivatives release hazardous vapors (e.g., CO, NOₓ) under decomposition .

- Waste Disposal : Classify as "special waste" and collaborate with authorized disposal agencies to comply with environmental regulations .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

X-ray diffraction studies reveal bond angle deviations (e.g., C5–C4–C9 = 119.81° vs. DFT-predicted 120.5°), attributed to intramolecular hydrogen bonding between the hydroxy and aldehyde groups. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution measurements .

- Refinement : Employ SHELXL for small-molecule refinement, applying riding models for H-atoms (U(H) = 1.2–1.5U(C)) to account for thermal motion .

- Validation : Compare torsion angles (e.g., C9–N1–C1–Cl1 = −177.49°) with computational results to identify steric or electronic outliers .

Q. What strategies mitigate competing reactions during functionalization of the aldehyde group?

The aldehyde’s reactivity often leads to side reactions (e.g., aldol condensation). Mitigation approaches include:

- Protecting Groups : Use tetrahydropyranyl (THP) ethers to shield the aldehyde during nucleophilic substitutions at the chloro position .

- Low-Temperature Conditions : Perform reactions at 273 K to suppress undesired polymerization .

- Catalytic Systems : Pd/C in DMF enhances regioselectivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How do solvent effects influence the compound’s spectroscopic properties in UV-Vis and NMR analyses?

- UV-Vis : In polar aprotic solvents (e.g., DMSO), a bathochromic shift (~20 nm) occurs due to n→π* transitions enhanced by hydrogen bonding .

- ¹H NMR : The aldehyde proton (δ 10.2–10.5 ppm) exhibits deshielding in CDCl₃, while DMSO-d₆ causes signal broadening from solvent coordination .

- 13C NMR : The carbonyl carbon (C=O) resonates at δ 190–195 ppm, with shifts <2 ppm across solvents, confirming minimal conformational changes .

Data Contradiction Analysis

Q. Why do experimental and computational results diverge in predicting the reactivity of the chloro substituent?

Computational models (e.g., DFT) often underestimate the electron-withdrawing effect of the ortho-hydroxy group, leading to discrepancies in:

- Substitution Rates : Experimental SNAr reactions proceed 30% faster than predicted due to enhanced leaving-group activation via H-bonding .

- Regioselectivity : MD simulations fail to account for steric hindrance between the chloro and aldehyde groups, mispredicting meta/para product ratios . Resolution : Combine QM/MM methods with crystallographic data to refine force-field parameters .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing synthetic intermediates?

- HPLC-MS : Monitors reaction progress with a C18 column (acetonitrile/water gradient) and ESI+ detection for [M+H]+ ions (m/z 212.6) .

- FT-IR : Confirms aldehyde formation via a sharp C=O stretch at 1680–1700 cm⁻¹, absent in precursor spectra .

- TGA : Assesses thermal stability; decomposition onset at 473 K indicates suitability for high-temperature reactions .

Advanced Applications

Q. How can this compound serve as a precursor for bioactive quinoline derivatives?

- Antimicrobial Agents : React with hydrazines to form Schiff bases (IC₅₀ = 2–5 µM against E. coli) .

- Kinase Inhibitors : Introduce sulfonamide groups at the 3-carbaldehyde position to target ATP-binding pockets .

- Photodynamic Therapy : Conjugate with porphyrins to enhance singlet oxygen quantum yield (ΦΔ = 0.45–0.60) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations